Tellurophene, 2-iodo-5-phenyl-
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Overview
Description
Tellurophene, 2-iodo-5-phenyl-, is a derivative of tellurophene, which is a heterocyclic compound containing tellurium. Tellurophenes are the tellurium analogues of thiophenes and selenophenes. The incorporation of tellurium into the aromatic ring imparts unique properties to the compound, making it of interest in various fields of research .
Preparation Methods
The synthesis of tellurophene derivatives, including 2-iodo-5-phenyl-tellurophene, typically involves metal-catalyzed cross-coupling reactions. One common method is the reaction of 2-iodo-5-phenyl-tellurophene with tellurium tetrachloride in the presence of a suitable catalyst . Another approach involves the use of sodium telluride with diacetylene in methanol at low temperatures
Chemical Reactions Analysis
Tellurophene, 2-iodo-5-phenyl-, undergoes various types of chemical reactions, including:
Substitution: The compound can undergo substitution reactions, such as the Sonogashira coupling reaction to form ethynylene-linked bistellurophenes.
Common reagents used in these reactions include tellurium tetrachloride, sodium telluride, and various catalysts like palladium and platinum compounds. Major products formed from these reactions include telluroketones and ethynylene-linked bistellurophenes .
Scientific Research Applications
Tellurophene, 2-iodo-5-phenyl-, has several scientific research applications:
Mechanism of Action
The mechanism of action of tellurophene, 2-iodo-5-phenyl-, involves its interaction with molecular targets through its tellurium atom. The tellurium atom’s strong polarizability and ability to form stable bonds with carbon make it a key player in the compound’s reactivity. The pathways involved in its reactions often include metal-catalyzed processes, where the tellurium atom interacts with the catalyst to facilitate bond formation or cleavage .
Comparison with Similar Compounds
Tellurophene, 2-iodo-5-phenyl-, can be compared with other similar compounds such as thiophene, selenophene, and furan. The uniqueness of tellurophene lies in its tellurium atom, which imparts different electronic properties compared to sulfur in thiophene or selenium in selenophene. The order of decreasing aromaticity among these compounds is: benzene > thiophene > selenophene > tellurophene > furan .
Similar compounds include:
Thiophene: A sulfur-containing analogue with higher aromaticity.
Selenophene: A selenium-containing analogue with properties intermediate between thiophene and tellurophene.
Furan: An oxygen-containing analogue with lower aromaticity compared to tellurophene.
Properties
CAS No. |
851761-85-8 |
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Molecular Formula |
C10H7ITe |
Molecular Weight |
381.7 g/mol |
IUPAC Name |
2-iodo-5-phenyltellurophene |
InChI |
InChI=1S/C10H7ITe/c11-10-7-6-9(12-10)8-4-2-1-3-5-8/h1-7H |
InChI Key |
HQXHRGLBVIGDAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C([Te]2)I |
Origin of Product |
United States |
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